Rhazinilam

説明

Historical Context of Isolation and Discovery

Rhazinilam was first isolated in 1965 by Linde from the plant Melodinus australis. wikipedia.org Subsequently, it was also identified in other plant species, including the shrub Rhazya stricta, various Kopsia species, and Leuconotis species. wikipedia.orgresearchgate.netrsc.org Its presence has also been noted in Quebracho, a South American tree. researchgate.netrsc.org Interestingly, the naturally occurring (−)-rhazinilam is not considered a primary natural product but rather a degradation product of a precursor compound that undergoes rapid transformation during the isolation process. nih.govnih.gov Following its isolation, the first total synthesis of (±)-rhazinilam was achieved in 1973 by Smith and co-workers. wikipedia.orgresearchgate.net

Significance as a Monoterpene Indole (B1671886) Alkaloid

As a monoterpene indole alkaloid (MIA), this compound belongs to the Aspidosperma alkaloid family, a group known for its diverse structures and biological properties. rsc.orgresearchgate.netethz.ch Its significance stems primarily from its unique antimitotic activities, which are comparable to those of well-known anticancer agents such as taxol, colchicine, and vinblastine (B1199706), functioning as a spindle poison. wikipedia.orgresearchgate.netrsc.orgnih.goveuropa.eunih.govethz.ch Research has shown that this compound inhibits both the assembly and disassembly of microtubules and promotes the formation of abnormal tubulin spirals. rsc.orgnih.govnih.govethz.ch In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, typically at low micromolar concentrations. rsc.orgnih.govresearchgate.netnih.govethz.ch Structurally, this compound features a stereogenic quaternary carbon and a tetrahydroindolizine core embedded within a nine-membered macrocycle, which confers axial chirality. researchgate.netrsc.orgresearchgate.netethz.chethz.chresearchgate.netrsc.org This complex and unique architecture makes this compound a particularly challenging and attractive target for synthetic chemists. researchgate.netrsc.orgresearchgate.netethz.chethz.chresearchgate.netrsc.org Consequently, it has been recognized as a lead compound for the development of novel antitumor agents. ethz.ch

Classification within the this compound-Leuconolam Family of Natural Products

This compound is recognized as the inaugural member of a series of alkaloids derived from Apocynaceae plants. rsc.org It is specifically classified within the broader this compound-Leuconolam family of natural products. researchgate.netrsc.orgresearchgate.netresearchgate.netethz.chrsc.orgresearchgate.net This family encompasses several related compounds, including rhazinal, leuconolam, and kopsiyunnanines. researchgate.netrsc.orgresearchgate.netresearchgate.netrsc.org While rhazinal and rhazinicine (B1209724) are closely related members that also exhibit tubulin-binding properties, their activity is considered inferior to that of this compound. rsc.org In contrast, leuconolam, another prominent member of this family, does not demonstrate tubulin-related activity. rsc.org A defining characteristic shared by members of this family is their core structural motif, which includes a stereogenic quaternary carbon and a tetrahydroindolizine core integrated into a nine-membered macrocycle, imparting axial chirality. researchgate.netrsc.orgethz.chrsc.org

Overview of Research Trajectories and Academic Interest

The unique structural complexity and significant antimitotic activities of this compound have driven considerable academic and synthetic interest. researchgate.netrsc.orgresearchgate.netethz.chethz.chresearchgate.netrsc.org The compound has been the subject of numerous total syntheses, which underscore the challenges associated with constructing its intricate framework, particularly the stereocontrolled formation of its quaternary center. wikipedia.orgrsc.orgresearchgate.netethz.chnih.govethz.ch A significant trajectory of research has involved the development of various analogues of this compound, with the aim of identifying new anticancer drug candidates. rsc.orgnih.govresearchgate.neteuropa.euresearchgate.netunine.ch These efforts often include detailed structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity. wikipedia.orgnih.govresearchgate.net Beyond synthesis, computational studies, such as molecular docking and molecular dynamics simulations, are increasingly employed to evaluate this compound's potential and its interactions with biological targets like the p53 protein, often in comparison with other phytochemicals. researchgate.netresearchgate.netresearchgate.net Ongoing research continues to explore and elucidate its complex mode of action with microtubules, contributing to a deeper understanding of its biological profile. rsc.orgnih.gov

Structure

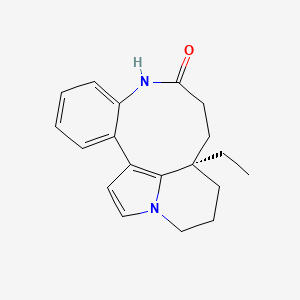

2D Structure

3D Structure

特性

分子式 |

C19H22N2O |

|---|---|

分子量 |

294.4 g/mol |

IUPAC名 |

(12R)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaen-9-one |

InChI |

InChI=1S/C19H22N2O/c1-2-19-10-5-12-21-13-9-15(18(19)21)14-6-3-4-7-16(14)20-17(22)8-11-19/h3-4,6-7,9,13H,2,5,8,10-12H2,1H3,(H,20,22)/t19-/m1/s1 |

InChIキー |

VLQAFTDOIRUYSZ-LJQANCHMSA-N |

SMILES |

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

異性体SMILES |

CC[C@]12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

正規SMILES |

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

同義語 |

hazinilam rhazinilam, (8aR*,14aR*)-(+-)-isome |

製品の起源 |

United States |

Structural Architecture and Stereochemical Complexity of Rhazinilam

Unique Heterobiaryl Fragment and Strained Nine-Membered Lactam

Another critical structural element is a strained nine-membered lactam (macrolactam) wikipedia.orgnih.govfishersci.nothegoodscentscompany.comciteab.comnih.gov. The inherent strain within this medium-sized ring plays a crucial role in dictating the molecule's conformational preferences. Insights into the conformation of this strained nine-membered lactam ring have been gained from X-ray crystallographic analyses of related compounds, such as N-MOM-rhazinal nih.gov.

Quaternary Chiral Stereogenic Center

Rhazinilam features a stereogenic quaternary carbon center, which is an all-carbon atom bonded to four different carbon groups wikipedia.orgnih.govlipidmaps.orgfishersci.noguidetopharmacology.org. This particular chiral center is located at the C2-position of the pyrrole (B145914) nucleus (based on pyrrole numbering) wikipedia.orgwikipedia.org. The stereocontrolled installation of this quaternary center represents a significant synthetic challenge and a key aspect of this compound's total synthesis nih.govfishersci.no. The axial chirality present in the molecule can be strategically exploited to precisely control the formation of this quaternary chiral stereogenic center with high enantiospecificity during synthetic routes wikipedia.orgnih.govplantaedb.com.

Axial Chirality and Conformational Dynamics

The presence of the nine-membered macrolactam within this compound's structure imparts axial chirality to the molecule nih.govmims.comfishersci.noguidetopharmacology.orgnih.gov. Axial chirality arises when a molecule lacks a center or plane of symmetry but possesses an axis about which a set of substituents is arranged in a spatially fixed manner, preventing free rotation and leading to non-superimposable mirror images (atropisomers) thegoodscentscompany.comontosight.ai. This axial chirality is a fundamental stereochemical characteristic of this compound thegoodscentscompany.comnih.govplantaedb.com. The stereochemistry of the quaternary carbon center can be effectively controlled by the axial chirality introduced during the macrolactamization step in synthetic pathways nih.gov. The hindered rotation about certain bond axes, particularly within the heterobiaryl fragment, can lead to the existence of stable rotational isomers (atropisomers), which can sometimes be detected and characterized through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy ontosight.ai.

Conformational Analysis in Solution and its Implications for Biological Interaction

Understanding the conformational behavior of this compound in solution is crucial for elucidating its biological activity. Conformational analysis, often employing NMR data, has been performed to determine the most probable minimum energy conformation of this compound in solution mims.comresearchgate.netzellbio.eunih.gov. These studies have revealed a significant correlation between the antitubulin activity of this compound and its analogues and their specific steric and electrostatic properties mims.comresearchgate.netzellbio.eu.

Research findings indicate that the lactam site within the this compound structure is an important feature, likely playing a direct role in its binding to tubulin mims.com. Furthermore, modifications that result in smaller bulk at the amide nitrogen atom and the aromatic ring have been suggested to enhance the molecule's biological activity mims.com.

This compound is recognized as a unique mitotic spindle poison, demonstrating potent in vitro cytotoxic activity that mirrors the cellular effects of established antimitotic agents such as vinblastine (B1199706) and taxol (paclitaxel) wikipedia.orgwikipedia.orglipidmaps.orgmims.com. It has been shown to inhibit both the assembly and disassembly of microtubules in vitro, promote the formation of abnormal tubulin spirals, and induce the formation of microtubule bundles and multiple asters wikipedia.orgmims.com. It is noteworthy that only the naturally occurring (-)-enantiomer of this compound exhibits biological activity mims.com.

Computational Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), have been successfully applied to rationalize the inhibitory activities of this compound and its analogues based on their steric and electrostatic properties mims.comresearchgate.netzellbio.eu. More recent molecular docking studies have also investigated this compound's interaction with the p53 DNA binding domain, revealing a binding affinity of -4.55 kcal/mol wikipedia.org. Molecular dynamics simulations further support the stability of these interactions, indicating consistent binding with the target protein over extended periods wikipedia.org.

The binding affinities of this compound and related compounds to the p53 binding site are summarized in the table below:

Table 1: Molecular Docking Binding Affinities with p53 Binding Site

| Compound | Binding Affinity (kcal/mol) wikipedia.org |

| Baurenol | -6.75 |

| Dehydroleuconoxine | -4.76 |

| This compound | -4.55 |

| Leuconolam | -4.36 |

| Leuconoxine | -4.26 |

| Alpha Amyrin | -6.15 |

| Beta Amyrin | -6.04 |

Biosynthetic Investigations of Rhazinilam

Natural Occurrence and Plant Sources

Rhazinilam was first isolated in 1965 by Linde from the plant Melodinus australis. wikipedia.orgrsc.org Subsequently, it was also identified in the shrub Rhazya stricta (specifically Rhazya stricta Decaisne) and various Kopsia species, including Kopsia singapurensis. wikipedia.orgresearchgate.netbeilstein-journals.orgrsc.orgacs.orgnih.govaacrjournals.orgresearchgate.netbenthamopen.comacs.orgnih.gov It has also been reported in Leuconotis species, such as Leuconotis griffithii. rsc.orgresearchgate.netacs.org The presence of this compound in these diverse plant genera highlights its distribution within the Apocynaceae family. aacrjournals.orgnih.govnih.gov

Here's a table summarizing the natural occurrences of this compound:

| Plant Source | Family | Geographic Region (if specified) | Reference |

| Melodinus australis | Apocynaceae | wikipedia.orgrsc.org | |

| Rhazya stricta | Apocynaceae | Iraq, Saudi Arabia, Yemen, Indian subcontinent | beilstein-journals.orgrsc.orgacs.orgnih.govnih.govnih.gov |

| Kopsia singapurensis | Apocynaceae | Malaysia | beilstein-journals.orgnih.govaacrjournals.orgresearchgate.netbenthamopen.comacs.org |

| Leuconotis sp. | Apocynaceae | rsc.org | |

| Leuconotis griffithii | Apocynaceae | researchgate.netacs.org | |

| Quebracho (tree) | South America | rsc.org |

Proposed Biosynthetic Pathways and Intermediates

The exact biosynthetic pathway of this compound is complex and has been the subject of several investigations. ethz.ch this compound belongs to the Aspidosperma alkaloid family, and its biosynthesis is believed to originate from common monoterpenoid indole (B1671886) alkaloid precursors. rsc.org

One proposed pathway suggests that this compound is formed from Aspidosperma alkaloids. For instance, (−)-Tabersonine can be converted to (−)-1,2-dehydroaspidospermidine, which under oxidative conditions or as its N-oxide through a Polonovski–Potier reaction, can yield this compound, albeit in low yields. rsc.org

Another hypothesis involves eburenine as a biosynthetic intermediate. ethz.ch Two generation hypotheses for the formation of (−)-Rhazinilam from eburenine have been proposed:

Path A: Initial oxidation of eburenine (35) leads to the iminium intermediate (36). Double hydration and subsequent fragmentation of (37) result in the cleavage of the C2−C7 bond, generating the nine-membered lactam (38). Rapid oxidation of 5,6-dihydrothis compound (38) then yields this compound (1). ethz.ch

Path B: A retro-Mannich fragmentation of eburenine (35) provides the iminium ion (39), which upon dihydroxylation leads to intermediate (40). C2−C7 bond cleavage and dehydration of (41) provide 5,21-dihydrothis compound (2). Subsequent oxidation affords (−)-Rhazinilam (1). The isolation of 5,21-dihydrothis compound as a minor product alongside this compound supports this alternative pathway. researchgate.netresearchgate.netacs.orgethz.ch

The compound 6-hydro-21-dehydroxy-leuconolam has also been postulated as a biosynthetically intermediate of the this compound–leuconolam family. rsc.orgresearchgate.netresearchgate.net

Biogenetic Relationship to Other Indole Alkaloids

This compound is part of the broader family of monoterpenoid indole alkaloids, which are characterized by incorporating tryptamine (B22526) or its ring-opened form as a key structural element, along with a C9 or C10 residue derived from secologanin. ethz.ch

This compound belongs to the Aspidosperma alkaloid family. rsc.orgresearchgate.net Its biogenetic relationship to other indole alkaloids, particularly within the this compound-Leuconolam-Leuconoxine triad, is a subject of ongoing research. researchgate.netacs.orgresearchgate.netrsc.org The generation of the strictosidine (B192452) → vincadifformine (B1218849) → this compound/rhazinal molecular evolutionary line indicates multistep bioorganic interactions within indole alkaloids derived from secologanin. researchgate.netsemanticscholar.org Eburenine, a known Aspidosperma alkaloid, is considered a potential biosynthetic intermediate en route to this compound. ethz.chanu.edu.au Leuconolam is also proposed as a biosynthetic precursor of melodinine E, which can further produce mersicarpine through skeletal rearrangement. rsc.org

Hypothesized Artifact Formation During Isolation Procedures

A significant aspect of this compound's study is the hypothesis that it may not always be a true natural product but rather an artifact formed during the isolation and extraction procedures from plant material. nih.govresearchgate.netacs.orgarkat-usa.orgunine.ch It is probable that R-(-)-Rhazinilam is an artifact of the isolation process. researchgate.net This suggests that a natural precursor, such as a dihydropyrrole derivative (e.g., dihydropyrrole 2), is oxidized into the pyrrole-containing this compound (1) during extraction. acs.org This proposed artifact formation is attributed to the sensitivity of the pyrrole (B145914) ring present in the this compound structure. researchgate.net The rapid degradation of an original natural product could lead to the formation of this compound. nih.gov

Total Synthesis and Synthetic Methodologies of Rhazinilam

Early Synthetic Approaches and Methodological Foundations (e.g., Smith's Synthesis)

A biomimetic approach was also proposed by Smith's group, spurred by the observation that Rhazinilam accumulated in basic plant extracts, suggesting it might be an artifact formed from a precursor during the extraction process. rsc.org This hypothesis led them to successfully synthesize (–)-rhazinilam from (+)-1,2-dehydroaspidospermidine through oxidative and reductive steps, yielding the target molecule in approximately 30% yield. rsc.org

These early efforts were crucial in establishing the fundamental chemical pathways for accessing the this compound scaffold and provided a solid foundation for the development of more efficient and stereoselective synthetic routes in the decades that followed. It is noteworthy that nearly three decades passed before the second total synthesis was reported in 2000 by the Sames group, highlighting the significant synthetic challenge posed by this molecule. rsc.org

| Key Features of Early Syntheses | Description | Reference |

| First Total Synthesis | Achieved by Smith and coworkers in 1973. | rsc.org |

| Key Reactions | N-alkylation and Friedel–Crafts cyclization. | rsc.org |

| Overall Yield | 7% over 12 steps for the racemic synthesis. | rsc.org |

| Biomimetic Approach | Synthesis from an Aspidosperma alkaloid precursor. | rsc.org |

Strategies for Constructing the Tetracyclic Core

The construction of the complex tetracyclic core of this compound is a central theme in its total synthesis. This core consists of a phenyl A-ring, a nine-membered lactam B-ring, a pyrrole (B145914) C-ring, and a piperidine (B6355638) D-ring. arkat-usa.org The assembly of this intricate structure requires careful strategic planning, particularly in the formation of the tetrahydroindolizine fragment, the nine-membered lactam ring, and the heterobiaryl system.

The tetrahydroindolizine moiety represents a significant portion of the this compound core. Various synthetic strategies have been employed for its construction. One notable approach involves an oxidative Heck coupling reaction to form the key intermediate. arkat-usa.org Another strategy utilizes a gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole, which has been shown to be a highly effective method. researchgate.net

In a different approach, a copper-catalyzed intramolecular cyclization of a pyrrolopropargylic acetate (B1210297) has been used to construct the tetrahydroindolizine core. rsc.org This method proceeds through a propargylic substitution with the pyrrole acting as an internal nucleophile. rsc.org The reaction is catalyzed by a chiral PyBOX ligand-copper complex, allowing for asymmetric synthesis. rsc.org

| Method for Tetrahydroindolizine Formation | Catalyst/Reagent | Key Features | Reference |

| Oxidative Heck Coupling | Palladium acetate | Forms the intermediate for lactam ring construction. | arkat-usa.org |

| Gold(I)-Catalyzed Cycloisomerization | Gold(I) catalyst | Involves an allene-functionalized pyrrole. | researchgate.net |

| Copper-Catalyzed Cyclization | Chiral PyBOX ligand-copper complex | Asymmetric synthesis via propargylic substitution. | rsc.org |

The nine-membered lactam ring is a defining feature of this compound and its construction presents a significant synthetic hurdle due to unfavorable transannular interactions in the medium-sized ring. A common strategy involves a late-stage macrolactamization. For instance, after the formation of the tetracyclic core, saponification of an ester followed by lactamization can yield the desired nine-membered ring. rsc.org

Another powerful technique for forming this ring is a palladium-catalyzed transannular cyclization. nih.govacs.org This approach utilizes a Heck reaction on a 13-membered lactam precursor, where the axial chirality of the macrocycle is used to control the formation of the quaternary stereocenter in the final product with high enantiospecificity. nih.govacs.org The palladium-catalyzed direct cross-coupling reaction has also been employed to construct the lactam ring. arkat-usa.org

The axially chiral phenylpyrrole (heterobiaryl) system is a crucial structural element of this compound. The construction of this motif often relies on modern cross-coupling reactions. The Suzuki-Miyaura coupling has proven to be a particularly effective method for this purpose. acs.org

Recent advances have focused on C-H bond functionalization as an alternative to traditional cross-coupling reactions. arkat-usa.org This strategy avoids the need for pre-functionalized starting materials and offers a more direct route to the biaryl linkage. For example, a direct cross-coupling reaction catalyzed by palladium has been successfully used in the total synthesis of racemic this compound. arkat-usa.org Another innovative approach involves a metal-catalyzed C-H borylation followed by a Suzuki coupling reaction. arkat-usa.org

| Method for Heterobiaryl Construction | Catalyst/Reagent | Key Features | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst | A reliable method for forming the biaryl bond. | acs.org |

| Direct C-H Functionalization | Palladium catalyst | Avoids pre-functionalization of starting materials. | arkat-usa.org |

| C-H Borylation/Suzuki Coupling | Metal catalyst | A two-step process for forming the biaryl linkage. | arkat-usa.org |

Modern Total Synthesis Methodologies

Metal-catalyzed cross-coupling reactions are central to many modern syntheses of this compound. The Suzuki reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, is a widely used method for constructing the C-C bonds within the molecule, particularly the challenging biaryl linkage. acs.orgwikipedia.org The efficiency of the Suzuki-Miyaura reaction has been highlighted in a total synthesis that also features a gold-catalyzed cycloisomerization–sulfonyl migration. acs.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. masterorganicchemistry.com This reaction has been ingeniously applied in a transannular cyclization strategy to construct the tetracyclic core of this compound. nih.govacs.org In this approach, the axial chirality of a macrocyclic precursor is effectively transferred to create the quaternary stereocenter of the target molecule. nih.gov

| Reaction | Catalyst | Application in this compound Synthesis | Reference |

| Suzuki-Miyaura Coupling | Palladium | Construction of the heterobiaryl system. | acs.orgwikipedia.org |

| Heck Reaction | Palladium | Transannular cyclization to form the tetracyclic core. | nih.govacs.org |

C-H Bond Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. In the context of this compound's total synthesis, several research groups have elegantly demonstrated the utility of C-H bond activation to construct key structural motifs of the molecule. arkat-usa.org

One of the pioneering efforts in this area was reported by Sames and co-workers, who developed an asymmetric synthesis of (-)-Rhazinilam centered on the selective C-H bond functionalization of a diethyl group. nih.govacs.org This key step involved the dehydrogenation of an intermediate, which was achieved by attaching chiral platinum complexes to a nearby nitrogen atom. nih.gov The use of oxazolinyl ketone chiral auxiliaries allowed for a high degree of enantioselectivity in this transformation. nih.govfigshare.com This approach showcased the feasibility of activating otherwise unreactive sp3 C-H bonds in a stereocontrolled manner within a complex molecular setting. rutgers.edu

Trauner and colleagues also employed a C-H bond functionalization strategy in their synthesis of racemic this compound. Their approach involved a palladium-catalyzed direct cross-coupling reaction to form the biaryl system, a critical structural feature of this compound. arkat-usa.org This method provided an alternative to traditional cross-coupling reactions that typically require pre-functionalized aromatic rings. arkat-usa.org

These examples highlight the strategic advantage of C-H bond functionalization in streamlining synthetic routes to complex natural products like this compound. By avoiding the need for extensive protecting group manipulations and pre-functionalization steps, these methods contribute to more efficient and elegant total syntheses. arkat-usa.org

Gold-Catalyzed Cycloisomerization and Annulation

Gold catalysis has emerged as a mild and efficient tool for orchestrating complex cyclization and annulation reactions in organic synthesis. Several total syntheses of this compound have leveraged the unique reactivity of gold catalysts to construct the core tetrahydroindolizine ring system.

In 2006, Nelson and coworkers reported an asymmetric synthesis of (−)-Rhazinilam where the key step was a gold(I)-catalyzed intramolecular addition of a pyrrole to an enantioenriched allene. rsc.org This transformation, which proceeded with high efficiency, established the critical quaternary stereocenter of the molecule. rsc.org More recently, Voituriez and Guinchard described a short and high-yielding enantioselective total synthesis of (−)-Rhazinilam that also featured a gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole as a pivotal step. acs.org

Another innovative approach utilizing gold catalysis was developed by Gandon and colleagues. Their strategy involved a gold-catalyzed cycloisomerization–sulfonyl migration cascade of N-alkylated N-sulfonyl 1-aminobut-3-yn-2-ones to generate 1,2,4-trisubstituted pyrrolyl sulfonates. acs.orgnih.gov These intermediates were then elaborated to complete the synthesis of this compound. acs.org This method demonstrates the power of gold catalysis to initiate complex reaction cascades, rapidly building molecular complexity from relatively simple starting materials.

The application of gold-catalyzed reactions in this compound synthesis underscores the ability of this methodology to facilitate the formation of intricate cyclic structures with high levels of control over stereochemistry. rsc.orgacs.org

Radical Cyclization Strategies

Radical cyclization reactions offer a powerful means of forming cyclic structures, often under mild conditions and with high functional group tolerance. wikipedia.org In the pursuit of this compound, radical-based strategies have been effectively employed to construct the central tetrahydroindolizine core.

A notable example is the red-light-driven radical cyclization developed by Ohtsuka and colleagues for the concise synthesis of (±)-Rhazinilam. nih.gov This transformation, catalyzed by a zinc(II)porphyrin complex, enabled the efficient formation of the tetrahydroindolizine core from an N-acyloxyphthalimide precursor. nih.gov This photochemical approach represents a green and innovative method for forging key bonds within the this compound framework.

Le Grognec and coworkers have also described a modular strategy for synthesizing (±)-Rhazinilam and its analogs that relies on a radical addition/cyclization cascade reaction. acs.org This key step assembles the tetrahydroindolizine system, which is then further elaborated to the final product through a subsequent palladium-mediated cyclization to form the nine-membered lactam. acs.org

These radical cyclization approaches provide alternative and effective disconnections for the synthesis of the this compound scaffold, showcasing the versatility of radical chemistry in the construction of complex alkaloids.

Allylic Alkylation and Related Cyclizations

Palladium-catalyzed allylic alkylation has become a cornerstone of modern organic synthesis, and its application has been instrumental in several total syntheses of this compound. This reaction allows for the stereocontrolled formation of carbon-carbon bonds, a critical requirement for constructing the quaternary stereocenter of the molecule.

Stoltz and his group developed an asymmetric route to a key intermediate in the synthesis of (−)-Rhazinilam that utilized a highly efficient decarboxylative allylic alkylation of a lactam. rsc.org This reaction, catalyzed by a palladium complex in the presence of a chiral ligand, established the desired stereochemistry at the quaternary center with high enantioselectivity. rsc.org The Zhu group later employed a similar asymmetric decarboxylative allylic alkylation at an early stage of their synthesis of (−)-Rhazinilam. rsc.org

These examples demonstrate the power of asymmetric allylic alkylation to set the absolute stereochemistry of the quaternary carbon center, a defining structural feature of this compound. The development of new chiral ligands and reaction conditions continues to expand the utility of this powerful synthetic method.

Asymmetric Total Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the distinct biological activities of its enantiomers. Consequently, numerous research groups have developed elegant strategies for the asymmetric total synthesis of this complex natural product. These approaches can be broadly categorized by the method used to introduce chirality, including enantiospecific transformations and the use of chiral auxiliaries and ligands. rsc.org

Enantiospecificity and Chirality Transfer

An enantiospecific synthesis is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. In the context of this compound synthesis, a groundbreaking approach involving axial-to-point chirality transfer was developed by Zakarian and Gu. nih.govacs.orgstorkapp.me

Their strategy relied on a palladium-catalyzed transannular cyclization of a 13-membered macrolactam precursor that possessed axial chirality. nih.govacs.org This axial chirality, arising from restricted rotation around a biaryl bond, was effectively transferred to the newly formed quaternary stereogenic center during the Heck-type cyclization. nih.govstorkapp.me This highly enantiospecific process allowed for the synthesis of both enantiomers of this compound by starting with the corresponding atropisomeric macrocyclic precursor. acs.org The efficiency of this chirality transfer was remarkable, delivering the cyclized product with excellent enantiomeric excess. acs.org This work represents a significant conceptual advance in asymmetric synthesis, demonstrating how non-traditional elements of chirality can be harnessed to control the stereochemistry of complex natural products.

Use of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of this compound.

As previously mentioned, the Sames group utilized oxazolinyl ketone chiral auxiliaries in their synthesis of (-)-Rhazinilam. nih.govacs.org These auxiliaries were attached to a platinum complex, which then directed the asymmetric C-H bond functionalization (dehydrogenation) of a diethyl group, achieving a high degree of selectivity. nih.govfigshare.com

The use of chiral ligands in transition metal-catalyzed reactions is another powerful strategy for achieving enantioselectivity. In the synthesis of this compound, this approach has been particularly effective in the context of allylic alkylation and copper-catalyzed cyclization reactions. For instance, Stoltz and Zhu both employed palladium catalysts with chiral phosphine (B1218219) ligands to effect highly enantioselective decarboxylative allylic alkylations, thereby establishing the quaternary stereocenter. rsc.org

Furthermore, a copper-catalyzed cyclization of a pyrrolopropargylic acetate, utilizing a chiral 2,6-bis(oxazolinyl)pyridine (PyBOX) ligand, was shown to produce an ethyl ethynyl (B1212043) tetrahydroindolizine intermediate with high enantiomeric excess. rsc.org This chiral building block was then converted to (−)-Rhazinilam. rsc.org

Formal Syntheses and Convergent Approaches

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product. Several formal syntheses of this compound have been reported, often showcasing novel methods for constructing key structural motifs. For instance, Stoltz's group developed an asymmetric route to the Magnus allyl lactam, a key intermediate, utilizing a palladium-catalyzed decarboxylative allylic alkylation. Similarly, Zhu and coworkers employed this same type of reaction in their formal synthesis of (-)-rhazinilam.

Convergent syntheses involve the preparation of complex fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient than a linear synthesis. A notable convergent approach was developed by Gu and coworkers, which utilized a Catellani reaction to assemble key fragments of rhazinal, a related natural product that can be converted to this compound. Another interesting convergent strategy is Zakarian's synthesis of (−)- and (+)-rhazinilam, which employs a palladium-catalyzed transannular cyclization at a late stage. rsc.org

| Key Data on Formal and Convergent Syntheses of this compound | |

| Approach | Researcher(s) |

| Formal Synthesis | Stoltz et al. (2012) |

| Formal Synthesis | Zhu et al. (2016) |

| Convergent Synthesis | Gu et al. (2013) |

| Convergent Synthesis | Zakarian and Gu (2010) |

Challenges and Innovations in this compound Synthesis

The synthesis of this compound presents several significant challenges that have spurred considerable innovation in synthetic methodology. The primary hurdles include the construction of the sterically congested quaternary stereocenter, the formation of the strained nine-membered macrolactam which gives rise to axial chirality, and the manipulation of the sensitive pyrrole nucleus. rsc.orgresearchgate.net

Over the decades, synthetic chemists have devised a variety of innovative solutions to address these challenges. The first total synthesis by Smith in 1973 utilized a Friedel–Crafts-type reaction to form the tetrahydroindolizine core. rsc.org Later, Trauner's group built upon this strategy. rsc.org More recent and innovative approaches have focused on metal-catalyzed reactions. For example, Nelson and coworkers reported an asymmetric synthesis featuring a gold(I)-catalyzed intramolecular addition of a pyrrole to an allene. rsc.org

A significant area of innovation has been the use of C-H activation strategies. One such approach involved the use of chiral platinum complexes to achieve asymmetric C-H functionalization, a key step in the synthesis of (-)-rhazinilam. nih.gov Palladium-catalyzed reactions have also been extensively explored. Zakarian's group developed a notable enantiospecific palladium-catalyzed transannular cyclization, where the axial chirality of a macrocyclic precursor was used to control the configuration of the quaternary center. rsc.orgacs.org This highlights a creative strategy for chirality transfer.

| Challenges and Innovations in this compound Synthesis | |

| Challenge | Innovation |

| Quaternary Stereocenter Construction | Gold(I)-catalyzed cyclization of a pyrrole and an allene |

| Quaternary Stereocenter Construction | Asymmetric C-H bond activation using a chiral auxiliary |

| Macrocycle Formation & Chirality Control | Palladium-catalyzed transannular cyclization (Heck reaction) |

| Tetrahydroindolizine Core Formation | Friedel–Crafts-type reaction |

| Pyrrole Ring Sensitivity | Modern synthetic methods have been developed to handle this challenge. |

Chemical Modification and Rational Design of Rhazinilam Analogs

Semi-synthesis Approaches for Derivatization

Semi-synthesis has been a valuable strategy for generating rhazinilam derivatives, often starting from structurally related, more abundant natural products. One common precursor is (+)-1,2-didehydroaspidospermidine, which can be converted to (-)-rhazinilam in a "one-pot" process, facilitating the creation of new analogs. nih.gov Other natural alkaloids like (+)-vincadifformine and (-)-tabersonine have also been utilized to prepare novel derivatives of both (-)- and (+)-rhazinilam with substitutions on the D-ring. nih.gov

These semi-synthetic routes allow for targeted modifications at specific positions of the this compound scaffold. For instance, derivatives with various substituents on the D-ring have been successfully synthesized and evaluated for their effects on microtubule disassembly. nih.gov This approach provides a practical avenue for producing a library of analogs for biological screening without undertaking the complexities of a full total synthesis for each new compound. ingentaconnect.comresearchgate.net

Rational Design Principles for Analogs

The rational design of this compound analogs is primarily guided by its interaction with tubulin. mdpi.com Although it induces morphologically similar tubulin spirals to other agents, evidence suggests that this compound binds to a distinct site on tubulin. nih.govnih.gov Understanding the key structural features responsible for this interaction is central to designing more potent molecules.

Key principles in the rational design of this compound analogs include:

Modification of the Aromatic A-ring: The phenyl group of the biaryl core is a key site for modification. Introducing various substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity. nih.gov

Alterations to the D-ring: The size and substitution of the D-ring have been shown to impact biological activity. Analogs with modified D-rings have been synthesized to probe the spatial requirements of the binding pocket. nih.gov

Side Chain Variation: The ethyl side chain is another target for modification. Creating analogs with different side chains helps to determine the importance of this group for activity. nih.gov

Stereochemistry: The biological activity of this compound is highly dependent on its stereochemistry, with the naturally occurring (-)-enantiomer being the active form. rsc.org This highlights the importance of maintaining the correct three-dimensional structure in analog design.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have been employed to better understand the correlation between the conformation of this compound analogs and their antitubulin activity. nih.gov These models help to rationalize the biological activity based on steric and electrostatic factors. nih.gov

Synthetic Methodologies for this compound Derivatives

A variety of synthetic methodologies have been developed to access this compound and its derivatives, reflecting the significant interest in this class of compounds. rsc.orgrsc.org These methods range from total syntheses, which build the complex tetracyclic structure from simple starting materials, to more modular approaches that allow for the late-stage introduction of diversity. nih.govacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven particularly useful for synthesizing A-ring analogs. nih.gov For example, the Pd-catalyzed borylation/Suzuki coupling (BSC) method has been used to create biphenyl-carbamate analogs with various electron-donating or electron-withdrawing groups on the A-ring. nih.gov Another advanced strategy involves a palladium-catalyzed transannular Heck cyclization, which leverages the axial chirality of a macrocyclic precursor to create the quaternary stereocenter of this compound with high enantiospecificity. nih.gov

Other notable synthetic strategies include:

Radical addition/cyclization cascade reactions to assemble the tetrahydroindolizine core. acs.org

Gold(I)-catalyzed cyclization of enantioenriched allenes to construct the core structure. rsc.org

Asymmetric C-H bond functionalization using chiral auxiliaries to introduce the necessary stereochemistry. nih.gov

These diverse synthetic approaches not only provide access to this compound itself but also offer the flexibility needed to generate a wide array of derivatives for biological evaluation. researchgate.net

Impact of Structural Modifications on Molecular Features

Structure-activity relationship (SAR) studies have revealed that modifications to different parts of the this compound molecule can have a significant impact on its biological activity. wikipedia.org The goal of these modifications is often to enhance potency and improve pharmacological properties. nih.gov

| Modification Site | Observation | Impact on Activity |

| A-ring | Introduction of a biphenyl-carbamate moiety. | The biphenyl-carbamate analog was found to be the most active analog of this compound at the time. nih.gov |

| D-ring | Altering the size of the D-ring. | There is a correlation between D-ring size and the inhibition of cancer cell growth. nih.gov |

| Side Chain | Modification of the ethyl side chain. | Most modifications to the side chain resulted in reduced activity, with only one analog showing activity comparable to racemic this compound. nih.gov |

| Stereochemistry | Comparison of enantiomers. | Only the naturally occurring (-)-enantiomer is biologically active. rsc.org |

These findings underscore the sensitivity of this compound's antitubulin activity to its molecular structure. The biaryl core, in particular, appears to be a pivotal element for its unique cytotoxic activity. researchgate.net The fixed dihedral angle of this core structure is thought to be crucial for its interaction with tubulin.

Exploration of Isomeric Forms and Related Natural Products

The this compound family of natural products includes several related alkaloids that have also been isolated and studied. rsc.orgrsc.orgnih.gov These compounds often feature oxidized forms of the this compound scaffold and provide further insight into the structural requirements for tubulin-binding activity.

Notable related natural products include:

Rhazinal: An oxidized analog of this compound. It exhibits tubulin-binding properties, though it is less potent than this compound. rsc.org

Rhazinicine (B1209724): Another oxidized derivative that also interacts with tubulin but with lower activity than this compound. rsc.org

Leuconolam: A closely related alkaloid isolated from Leuconotis species. researchgate.net

Both rhazinal and rhazinicine have demonstrated interesting cytotoxicity against drug-sensitive and vincristine-resistant cancer cell lines. rsc.org The study of these natural analogs, alongside the synthesis of non-natural isomers, contributes to a more comprehensive understanding of the SAR of this important class of compounds. The unique architecture of the this compound family, characterized by a stereogenic quaternary carbon and a strained nine-membered macrocycle that imposes axial chirality, continues to make it an attractive target for synthetic chemists. rsc.org

Structure Activity Relationship Sar Studies of Rhazinilam and Analogs Pre Clinical Focus

Identification of Essential Molecular Features for Activity

Key findings from these initial studies are summarized in the table below, highlighting the essential nature of specific structural components.

| Molecular Feature | Importance for Activity | Research Finding |

| Two Aromatic Rings | Essential | The presence of both the pyrrole (B145914) and phenyl rings is a fundamental requirement for biological activity. researchgate.net |

| Lactam Carbonyl Group | Essential | The carbonyl group at the C-2 position of the lactam ring is a critical feature for the molecule's function. researchgate.net |

| Overall Conformation | Crucial | The three-dimensional arrangement of the molecule, particularly the dihedral angle of the biaryl moiety, plays a vital role. researchgate.net |

| Absolute Configuration | Crucial | The specific stereochemistry of the molecule is a key determinant of its biological efficacy. researchgate.net |

Contribution of Aromatic Rings and Lactam Carbonyl Group

The two aromatic systems in rhazinilam—the phenyl and pyrrole rings—along with the lactam carbonyl group at position C-2, are considered the cornerstone of its activity. researchgate.net SAR studies indicate that the electronic properties of these aromatic rings, including the electronic distribution within the pyrrole ring and its aromatic character, are significant for its binding to tubulin. researchgate.net The dihedral angles of this biaryl moiety are thought to play a crucial role in the inhibition of microtubule disassembly. researchgate.net The conformation of the B-ring of the molecule appears to serve primarily as a scaffold to maintain the biaryl moiety in its active conformation. researchgate.net

The lactam carbonyl group is another non-negotiable feature. The β-lactam (azetidin-2-one) ring is a well-known structural motif in many biologically active compounds, often conferring reactivity due to its ring strain. nih.gov In this compound, this carbonyl group is essential for its biological interactions, likely participating in key binding events with its target protein. researchgate.net

Role of Stereochemistry and Conformational Preferences in Activity

For this compound, the molecule's conformation holds the biaryl moiety at a specific dihedral angle, which is believed to be the active shape for inhibiting microtubule disassembly. researchgate.net This precise spatial arrangement is necessary for optimal interaction with its biological target. Various factors, including steric hindrance and hydrophobic effects, also contribute significantly to the molecule's activity profile. researchgate.net The interplay of these factors underscores the importance of the molecule's precise three-dimensional structure for its function.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. longdom.orglibretexts.org These computational techniques are widely used to predict the activity of new compounds and to understand the physicochemical properties that govern their efficacy. longdom.org For this compound and its analogs, three-dimensional QSAR (3D-QSAR) studies have been employed to gain a deeper understanding of the relationship between their structure and their antitubulin activity. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic properties. ijpsonline.com A CoMFA study was conducted on this compound and its derivatives to investigate their antitubulin activity. researchgate.netnih.gov This analysis involves aligning the molecules and then calculating their steric and electrostatic fields at various points on a 3D grid. google.com The resulting data is then analyzed using statistical methods to build a predictive model. ijpsonline.com The CoMFA model for this compound analogs successfully established a correlation between the steric and electrostatic fields of the molecules and their observed biological activity. researchgate.netnih.gov

The CoMFA study revealed that both steric (shape-related) and electrostatic (charge-related) factors modulate the biological activity of this compound analogs. researchgate.netnih.gov The analysis indicated that the steric field had a more significant contribution to the model than the electrostatic field. researchgate.net

The results of the CoMFA are often visualized using 3D contour maps, which show regions in space where modifications to the molecule's steric bulk or electrostatic charge could enhance or decrease activity. researchgate.net

Steric Contour Maps: These maps highlight areas where increased steric bulk (green regions) would be favorable for activity and areas where it would be unfavorable (yellow regions). researchgate.net This provides a visual guide for designing new analogs with optimized shapes for better interaction with the target.

Electrostatic Contour Maps: These maps indicate regions where positive charge (blue regions) or negative charge (red regions) would be beneficial for activity. researchgate.net

This detailed analysis of steric and electrostatic contributions provides critical insights into the nature of the binding pocket of this compound's biological target and guides the rational design of more potent derivatives.

| CoMFA Parameter | Contribution to Activity | Implication for Analog Design |

| Steric Fields | Major contributor | Modifications to increase or decrease bulk in specific regions can significantly impact activity. researchgate.net |

| Electrostatic Fields | Significant contributor | Adjusting the charge distribution by adding or modifying substituents can enhance binding and activity. researchgate.net |

Computational Modeling and Molecular Docking Studies (excluding binding to human targets for clinical use)

Computational modeling and molecular docking are powerful tools used in preclinical research to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. frontiersin.orgnih.gov These methods complement experimental SAR studies by providing a plausible visualization of the binding mode and the key interactions that stabilize the ligand-receptor complex. researchgate.net

For this compound, computational studies, including conformational analysis based on NMR data, have been used to determine the most probable minimum energy conformation in solution. researchgate.net This information is vital for understanding how the molecule presents itself for biological interaction and serves as a foundational step for 3D-QSAR studies like CoMFA. researchgate.netnih.gov Molecular docking simulations can be used to place this conformation into the binding site of its target protein (e.g., tubulin from a non-human source in a preclinical model) to explore potential binding poses. These simulations can help rationalize the experimental SAR data, explaining why, for instance, the aromatic rings and the lactam carbonyl are essential, or how stereochemistry influences binding affinity. researchgate.netnih.gov Such computational approaches are invaluable for generating hypotheses and guiding the synthesis of new analogs in the early stages of drug discovery. nih.gov

Molecular Mechanism of Action Pre Clinical and Cellular Studies

Interaction with Microtubule Dynamics (in vitro and non-human in vivo models)

Rhazinilam exerts its biological effects primarily through its interaction with tubulin and the subsequent disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of assembly (polymerization) and disassembly (depolymerization), is critical for their function.

In in vitro studies using purified tubulin, this compound has been shown to inhibit microtubule assembly. nih.govnih.gov This inhibitory effect occurs at substoichiometric concentrations relative to the amount of tubulin present in the reaction. nih.gov While some studies report an inhibition of tubulin polymerization, others indicate that at higher concentrations, this compound's primary effect shifts from simple inhibition to the promotion of aberrant structures. nih.gov

Furthermore, this compound affects the disassembly of pre-formed microtubules. In vitro, it has been observed to protect microtubules from cold-induced disassembly. nih.gov However, this protective effect is not absolute, as it does not prevent disassembly induced by calcium ions. nih.gov

A hallmark of this compound's interaction with tubulin is the induction of anomalous tubulin assemblies, specifically spiral polymers. nih.govnih.govnih.gov This occurs both at 0°C and 37°C in vitro. nih.gov The formation of these spirals is a distinct feature that differentiates this compound from many other microtubule-targeting agents. The pitch of these this compound-induced spirals has been measured to have average repeats of 79–80 nm. nih.govnih.gov

The formation of these spirals is influenced by the presence of guanosine triphosphate (GTP), which enhances the aberrant assembly reaction. nih.gov Conversely, guanosine diphosphate (GDP) and other inhibitors of microtubule assembly can inhibit spiral formation. nih.govnih.gov Interestingly, omitting GTP from the reaction mixture can lead to the formation of both microtubule-like structures and spirals in approximately equal amounts. nih.govnih.gov

In cellular models, treatment with this compound leads to the formation of microtubule bundles, a phenomenon also observed with taxanes like paclitaxel. nih.govnih.govnih.gov This bundling effect contributes to the disruption of the normal microtubule network within the cell.

This compound's effect on microtubule stability is complex. While it can protect preassembled microtubules from cold-induced disassembly, it does not stabilize them against calcium-induced disassembly. nih.gov The mixed polymer of microtubule-like structures and spirals formed in the absence of GTP slowly disassembles at 0°C, with no apparent difference in the lability between the two structures. nih.gov This indicates that this compound alters microtubule stability through a mechanism distinct from classic stabilizing agents. nih.gov

Cellular Level Effects (in vitro, non-human in vivo models)

The disruption of microtubule dynamics by this compound at the molecular level translates into significant effects on cellular processes, most notably cytotoxicity in cancer cell lines.

This compound has demonstrated cytotoxic activity against various human cancer cell lines. Studies have shown that this compound-type alkaloids exhibit strong cytotoxicity toward cell lines such as KB (a human oral cancer cell line), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). researchgate.net There is a reasonable correlation between the ability of this compound and its analogs to induce spiral formation and their ability to inhibit the growth of the human MCF-7 breast carcinoma cell line. nih.gov

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| KB | Oral Cancer | Strong cytotoxicity |

| HCT-116 | Colon Cancer | Strong cytotoxicity |

| MDA-MB-231 | Breast Cancer | Strong cytotoxicity |

| MCF-7 | Breast Cancer | Growth inhibition |

This compound's mechanism of action shares similarities with other well-known microtubule-targeting agents, yet also possesses distinct characteristics.

Comparison with Taxol (Paclitaxel): In mammalian cells, this compound's effects can mimic those of Taxol, leading to the formation of microtubule bundles and multiple asters, as well as inducing microtubule stability against cold. nih.gov However, the underlying molecular mechanisms differ. While Taxol binds to and stabilizes microtubules, this compound induces the formation of aberrant tubulin spirals. nih.gov Furthermore, this compound does not appear to bind to the taxoid site on tubulin. nih.govnih.gov

Comparison with Colchicine: Colchicine is a classic microtubule-destabilizing agent that inhibits tubulin polymerization. youtube.com Unlike this compound, the formation of tubulin spirals induced by this compound is not prevented by colchicine. nih.gov This suggests that their binding sites and mechanisms of action on tubulin are different.

Comparison with Vinblastine (B1199706): Vinblastine is another microtubule-destabilizing agent that, at high concentrations, can induce the formation of tubulin paracrystals. The formation of this compound-induced tubulin spirals is prevented by vinblastine. nih.gov Additionally, the binding of radioactive this compound to tubulin in spirals is abolished in the presence of vinblastine, suggesting a potential overlap or interaction between their binding sites or induced conformational changes in tubulin. nih.gov

| Compound | Primary Effect on Microtubules | Induction of Abnormal Structures | Interaction with this compound-induced Spiral Formation |

|---|---|---|---|

| This compound | Inhibits assembly; promotes spirals | Tubulin spirals, microtubule bundles | N/A |

| Taxol (Paclitaxel) | Stabilizes microtubules | Microtubule bundles | Does not prevent |

| Colchicine | Inhibits polymerization | None | Does not prevent |

| Vinblastine | Inhibits polymerization; induces paracrystals | Tubulin paracrystals | Prevents |

Distinct Molecular Mechanisms Compared to Other Tubulin-Binding Agents

This compound's interaction with tubulin, a critical protein in microtubule formation, is characterized by a molecular mechanism that sets it apart from other well-known classes of tubulin-binding agents. While it shares some cellular effects with microtubule stabilizers like paclitaxel, such as the formation of microtubule bundles in interphase cells, its fundamental mechanism of action is unique. nih.govresearchgate.net

Unlike microtubule-stabilizing agents that promote the assembly of and hyper-stabilize normal microtubules, this compound induces the formation of aberrant, tightly-wound spiral polymers from purified tubulin. nih.gov This distinct morphological outcome points to a different mode of interaction with the tubulin protein. Furthermore, studies have shown that this compound does not compete for the paclitaxel binding site on microtubules. nih.gov

The compound's action also differs significantly from microtubule-destabilizing agents, such as those that bind to the colchicine or vinca (B1221190) alkaloid sites. These agents typically inhibit tubulin polymerization and lead to microtubule depolymerization. In contrast, this compound actively promotes the assembly of tubulin into a novel polymeric structure (spirals) rather than preventing assembly. nih.gov Research confirms that the this compound binding site is distinct from those of other antitubulin agents. nih.govnih.gov

A particularly insightful comparison is with the diphenylpyridazinone derivative NSC 613241. Both this compound and NSC 613241 induce the formation of morphologically similar two-filament tubulin spirals. nih.govnih.gov Despite this similarity in outcome, they achieve it through different means, as they bind to two distinct sites on tubulin. nih.govnih.gov Evidence for this includes the lack of cross-inhibition in their binding and the observation that, under conditions where neither compound alone can induce spiral formation, they act synergistically to do so. nih.govnih.gov

| Feature | This compound | Microtubule Stabilizers (e.g., Paclitaxel) | Microtubule Destabilizers (e.g., Colchicine, Vinca Alkaloids) |

| Primary In Vitro Effect | Induces aberrant spiral polymers | Promotes and stabilizes microtubules | Inhibits polymerization; induces depolymerization |

| Binding Site | A unique site, distinct from others | Taxane site on β-tubulin | Colchicine or Vinca sites on tubulin |

| Cellular Effect | Microtubule bundle formation | Microtubule bundle formation | Loss of microtubules |

| Interaction with Tubulin Dimer | No binding observed to the free αβ-tubulin dimer nih.govnih.gov | Binds to assembled microtubules | Binds to the soluble αβ-tubulin dimer |

Identification of Specific Biological Targets and Binding Sites (e.g., Tubulin)

The primary and specific biological target of this compound is the protein tubulin, the fundamental building block of microtubules. researchgate.net However, the nature of its binding to tubulin is highly unconventional. Pre-clinical studies using radiolabeled compounds have shown that, unlike many other tubulin inhibitors, (-)-Rhazinilam does not appear to bind to the soluble αβ-tubulin dimer. nih.govnih.gov

Instead, this compound is incorporated into the aberrant tubulin polymers it induces. nih.govnih.gov This incorporation occurs at substoichiometric levels, with as little as 0.1 to 0.2 moles of the compound per mole of tubulin being sufficient to cause these effects. nih.gov This suggests a mechanism where the binding and subsequent polymer-altering effect of a few this compound molecules can propagate throughout the structure.

Neither (-)-Rhazinilam nor NSC 613241 inhibited the binding of radiolabeled paclitaxel or peloruside A to microtubules, confirming its site is different from the taxane/laulimalide site. nih.gov

The synergistic action of (-)-Rhazinilam and NSC 613241, coupled with their lack of cross-inhibition, strongly indicates they bind to two separate and unique sites that are also different from those of other microtubule assembly inhibitors. nih.govnih.gov

The formation of these unique polymers is also dependent on specific conditions. For instance, the presence of GTP enhances spiral formation, while GDP inhibits it. nih.govnih.gov In the absence of GTP, (-)-Rhazinilam can induce a mixed population of polymers, consisting of both microtubule-like structures and spirals. nih.gov

| Parameter | Finding | Source |

| Biological Target | Tubulin | researchgate.net |

| Binding Interaction | No binding to free αβ-tubulin dimer; incorporated into induced polymers. | nih.govnih.gov |

| Binding Stoichiometry | Substoichiometric (0.1-0.2 mol compound/mol tubulin). | nih.gov |

| Binding Site | A novel site, distinct from the paclitaxel, colchicine, and vinca alkaloid sites. | nih.govnih.gov |

| Polymer Morphology | Aberrant 2-filament spirals with an average repeat of 79-80 nm. | nih.gov |

| Biochemical Modulators | Spiral formation is enhanced by GTP and inhibited by GDP. | nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Sophisticated Nuclear Magnetic Resonance (NMR) Applications for Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like Rhazinilam. longdom.org It provides detailed information at the atomic level, allowing chemists to piece together the molecular puzzle. researchgate.netpageplace.de

Standard one-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental first steps. They reveal the chemical environment of each hydrogen and carbon atom in the molecule, offering clues about the types of functional groups present and their general arrangement. For this compound, these spectra would map out the distinct signals for the aromatic, alkyl, and amide portions of the molecule. ipb.pt

However, to assemble the complete connectivity and understand the three-dimensional shape, more advanced two-dimensional (2D) NMR techniques are employed: numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems within the molecule, for example, connecting the protons within the ethyl group and along the backbone of the nine-membered ring. numberanalytics.comwpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It provides a definitive link between the ¹H and ¹³C spectra, assigning each proton to its corresponding carbon. numberanalytics.comwpmucdn.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) reveals the spatial proximity of atoms, regardless of whether they are connected through bonds. diva-portal.org By analyzing NOESY data, researchers can determine the relative stereochemistry and gain critical insights into the molecule's preferred conformation in solution. nih.gov This is particularly important for understanding the orientation of substituents around the stereocenter and the folding of the macrocycle. diva-portal.orgnih.gov

Through the combined application of these sophisticated NMR techniques, a complete and unambiguous assignment of this compound's structure and its solution-phase conformation can be achieved. researchgate.netnih.gov

Application of Mass Spectrometry (MS) in Structural Confirmation and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass-to-charge ratio (m/z), allowing for the precise determination of its molecular weight. youtube.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy by measuring its mass to several decimal places. researchgate.netresearchgate.net For this compound, HRMS would be used to confirm the expected molecular formula, C₂₁H₂₄N₂O, providing strong evidence for a successful synthesis or isolation.

Beyond molecular weight confirmation, MS provides structural information through fragmentation analysis. youtube.com In techniques like tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. nih.govnih.gov This fragmentation pattern serves as a molecular fingerprint, offering clues about the connectivity of the atoms and confirming the identity of the compound. nih.gov

Furthermore, MS is exceptionally useful for the analysis of complex mixtures, such as natural product extracts from plants like Rhazya stricta. nih.govnih.gov When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the separation and identification of individual components within the mixture. nih.govnih.gov This hyphenated approach is essential for:

Identifying this compound and related alkaloids in a crude plant extract. nih.gov

Monitoring the progress of purification steps.

Confirming the structure of isolated compounds. nih.gov

The high sensitivity of modern MS techniques makes it possible to detect and identify even trace amounts of this compound in a sample. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights

While NMR provides excellent data on structure and conformation in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.netthieme-connect.de This technique is considered the gold standard for establishing the absolute configuration of chiral molecules. nih.gov

For a molecule like this compound, which possesses a stereogenic quaternary carbon, determining its absolute stereochemistry is critical. nih.govrsc.org The process involves the following steps:

Crystal Growth: A high-quality single crystal of the purified compound must be grown, which can often be a challenging step. thieme-connect.de

Data Collection: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. mdpi.com

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined. mdpi.com

A key aspect of this analysis for chiral molecules is the use of anomalous scattering. mit.edu By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute arrangement of atoms in space can be determined with high confidence, often expressed via the Flack parameter. nih.govmit.edu X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's solid-state conformation and the strain within its nine-membered macrocycle. mdpi.com This technique provides the ultimate proof of structure and stereochemistry. researchgate.net

| Crystallographic Data (Illustrative) | Information Provided |

| Crystal System | The basic crystal lattice system (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The symmetry elements present within the unit cell. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. mdpi.com |

| Flack Parameter | A value used to confirm the absolute stereochemistry of the chiral molecule. nih.govmit.edu |

Chromatographic Techniques for Purification and Analysis of Synthesized Compounds and Natural Extracts

Chromatography encompasses a set of powerful laboratory techniques used for the separation, identification, and purification of the components of a mixture. ijstr.org These methods are indispensable in both the isolation of this compound from natural sources and the purification of the final product and intermediates in total synthesis. nih.gov

The primary chromatographic techniques used include:

Column Chromatography: Often used as an initial, large-scale purification step for crude extracts or synthetic reaction mixtures. A solid stationary phase (e.g., silica (B1680970) gel) is packed into a column, and the mixture is passed through it using a liquid mobile phase. Separation occurs based on the differential partitioning of components between the two phases.

Thin-Layer Chromatography (TLC): A rapid, small-scale analytical technique used to monitor reaction progress, identify compounds in a mixture by comparison with standards, and determine the optimal solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique used for both analysis and purification. ijstr.orgnih.gov It utilizes high pressure to pump a mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. ijstr.org In the context of this compound research, HPLC is crucial for:

Analytical HPLC: Quantifying the purity of a synthesized sample and analyzing the composition of complex mixtures. mdpi.com

Preparative HPLC: Isolating pure this compound from synthetic byproducts or other alkaloids from a natural extract. nih.gov

Chiral HPLC: A specialized form of HPLC that uses a chiral stationary phase to separate enantiomers. This technique was instrumental in separating the atropisomeric precursors to (+)- and (-)-Rhazinilam in certain synthetic routes. rsc.org

The choice of stationary phase (e.g., normal-phase like silica, or reversed-phase like C18) and mobile phase (a specific solvent or a gradient mixture of solvents) is optimized to achieve the best possible separation. nih.govmdpi.com

| Technique | Primary Application in this compound Research | Key Features |

| Column Chromatography | Initial purification of crude natural extracts and synthetic mixtures. | Large scale, lower resolution. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and method development. nih.gov | Fast, small scale, qualitative. |

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity analysis. nih.gov | High resolution, quantitative, preparative capability. nih.govrsc.org |

| Chiral HPLC | Separation of atropisomers or enantiomers. rsc.org | Uses a chiral stationary phase for stereoisomer separation. |

Future Research Directions and Pre Clinical Translational Potential

Development of Novel and More Efficient Synthetic Routes

Recent progress in synthetic methodology offers promising avenues for developing more efficient and concise routes. For instance, asymmetric copper(I)-catalyzed propargylic substitution has emerged as a pivotal step, providing rapid and enantioselective access to the 5,6,7,8-tetrahydroindolizine (B83744) core with high yields ethz.chethz.ch. Palladium-catalyzed reactions, including decarboxylative allylic alkylation and Suzuki–Miyaura coupling of pyrrolyl sulfonates, have also demonstrated high efficiency in assembling critical structural motifs and achieving enantioselective syntheses rsc.orgbeilstein-journals.orgacs.orgnih.govpreprints.org. A notable example involves a gold(I)-catalyzed cycloisomerization-sulfonyl migration in conjunction with palladium-catalyzed Suzuki-Miyaura coupling, which facilitated a total synthesis of Rhazinilam acs.org. Furthermore, the advent of red-light-driven radical cyclization, catalyzed by zinc(II)porphyrin, represents a new and facile route, particularly beneficial for natural products sensitive to high-energy, short-wavelength light acs.orgnih.govacs.org. Future research will likely prioritize the development of even shorter, more convergent, and highly enantioselective synthetic pathways, potentially by leveraging novel catalytic systems and cascade reactions to address the inherent structural complexities acs.orgrsc.orgethz.chethz.chresearchgate.netepfl.ch.

Further Elucidation of the Complete Biosynthetic Pathway

While this compound is classified as a natural product, evidence suggests it may also arise as an oxidative degradation product of other natural compounds, such as (+)-Eburenine researchgate.netethz.ch. Early semi-synthetic investigations aimed to unravel its biosynthetic pathway and identify potential precursors rsc.orgresearchgate.net. Proposed biosynthetic routes indicate that this compound's tetracyclic ring system is derived from 5,21-dihydrothis compound, with the oxidation of a sensitive 3-pyrroline (B95000) moiety leading to its formation ethz.ch. Alternative models also suggest derivation from the oxidation of other intermediates ethz.ch. However, the precise and complete biosynthetic pathway remains largely unclarified ethz.ch. Continued research is essential to fully elucidate the enzymatic cascade, identify specific enzymes and intermediates, and map the exact sequence of transformations from common monoterpene indole (B1671886) alkaloid (MIA) precursors like Tryptamine (B22526) and Secologanin ethz.chrsc.org. A comprehensive understanding of this pathway could unlock opportunities for sustainable biotechnological production and inspire novel biomimetic syntheses.

Design and Synthesis of Advanced Analogs with Improved Pre-clinical Profiles

This compound is recognized for its distinctive tubulin-binding properties and its potential as a lead compound for the development of new antitumor agents researchgate.netethz.chresearchgate.net. It functions as a spindle poison, exhibiting effects similar to those of Paclitaxel, Colchicine, and Vinblastine (B1199706), but with a complex mechanism of action that involves both inhibition of microtubule assembly and disassembly, as well as the promotion of abnormal tubulin spirals researchgate.netacs.orgwikipedia.orgnih.govaacrjournals.org. Crucially, only the naturally occurring (−)-enantiomer demonstrates biological activity researchgate.netnih.gov.

Despite ongoing efforts, the synthesis of this compound analogs has yet to yield a compound with significantly greater cytotoxicity than the parent natural product nih.gov. Future research will focus on the rational design and synthesis of advanced analogs through targeted modifications of specific structural features, such as ring D and the side chain at the junction of rings B and D, with the aim of enhancing their pre-clinical profiles nih.gov. This includes exploring modifications that improve tubulin interaction, increase selectivity, and potentially overcome limitations observed in in vivo studies arkat-usa.org. Quantitative structure-activity relationship (QSAR) studies, including comparative molecular field analysis (CoMFA), will continue to provide valuable insights into the correlation between structural features and antitubulin activity, thereby guiding the design of novel derivatives researchgate.netnih.gov.

Exploration of New Molecular Targets and Pathways beyond Microtubules

This compound is primarily known for its interaction with microtubules, where it acts as a spindle poison, inducing microtubule bundle formation and the generation of aberrant spiral polymers researchgate.netacs.orgwikipedia.orgnih.govaacrjournals.org. It binds to a distinct site on tubulin, which is different from the binding sites of well-known agents like Paclitaxel and vinca (B1221190) alkaloids researchgate.netaacrjournals.orgsci-hub.se. While its antimitotic effects are well-established, there is growing evidence suggesting that the anticancer efficacy of microtubule-targeting agents may not be solely attributable to their antimitotic properties nih.gov. Their effects on interphase microtubules could lead to more precisely guided applications in cancer therapy and neurological diseases nih.govrsc.org.

Future research should broaden its scope to explore potential new molecular targets and cellular pathways beyond its characterized microtubule interactions. This could involve investigating this compound's influence on other cytoskeletal components (e.g., actin, intermediate filaments, septins), various cellular signaling pathways, or even epigenetic mechanisms nih.govrsc.org. Identifying additional targets could unveil novel therapeutic applications and provide a more comprehensive understanding of this compound's diverse biological activities.

Biotechnological Approaches for Sustainable Production (e.g., Engineered Microorganisms)

The conventional chemical synthesis of natural products, including this compound, often entails processes that are environmentally detrimental and economically unsustainable cwu.eduresearchgate.net. Biotechnological approaches, particularly through the metabolic engineering of microorganisms, present a promising and sustainable alternative for the production of complex natural products researchgate.net.